molecular formula C5HN5O10 B14216680 1,2,3,4,5-Pentanitrocyclopenta-1,3-diene CAS No. 824966-88-3

1,2,3,4,5-Pentanitrocyclopenta-1,3-diene

Cat. No.: B14216680
CAS No.: 824966-88-3
M. Wt: 291.09 g/mol
InChI Key: FYXRJKUPUNDXDP-UHFFFAOYSA-N
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Description

1,2,3,4,5-Pentanitrocyclopenta-1,3-diene is a highly substituted cyclopentadiene derivative with five nitro (-NO₂) groups attached to the cyclopentadiene ring. However, direct experimental data on this compound are scarce in publicly available literature. Its properties are often inferred from structural analogs, such as hexachloro-, pentafluoro-, or pentamethyl-substituted cyclopentadienes, which are better characterized .

Properties

CAS No.

824966-88-3

Molecular Formula

C5HN5O10

Molecular Weight

291.09 g/mol

IUPAC Name

1,2,3,4,5-pentanitrocyclopenta-1,3-diene

InChI

InChI=1S/C5HN5O10/c11-6(12)1-2(7(13)14)4(9(17)18)5(10(19)20)3(1)8(15)16/h1H

InChI Key

FYXRJKUPUNDXDP-UHFFFAOYSA-N

Canonical SMILES

C1(C(=C(C(=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,5-Pentanitrocyclopenta-1,3-diene typically involves the nitration of cyclopentadiene derivatives. One common method is the stepwise nitration of cyclopentadiene using nitric acid and sulfuric acid under controlled conditions to introduce the nitro groups sequentially. The reaction conditions must be carefully controlled to avoid over-nitration and decomposition of the intermediate products.

Industrial Production Methods: Industrial production of 1,2,3,4,5-Pentanitrocyclopenta-1,3-diene would likely involve a continuous flow process to ensure precise control over reaction conditions and to handle the exothermic nature of the nitration reactions. The use of mixed acid nitration (a combination of nitric acid and sulfuric acid) is common in industrial settings for the production of highly nitrated compounds.

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,5-Pentanitrocyclopenta-1,3-diene undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro groups can be substituted by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or chemical reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Further nitrated or oxidized derivatives.

    Reduction: Amino derivatives of cyclopentadiene.

    Substitution: Cyclopentadiene derivatives with substituted functional groups.

Scientific Research Applications

1,2,3,4,5-Pentanitrocyclopenta-1,3-diene has several scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other highly nitrated compounds and as a reagent in organic synthesis.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those requiring high-energy release.

    Industry: Utilized in the development of energetic materials such as explosives and propellants due to its high energy content.

Mechanism of Action

The mechanism of action of 1,2,3,4,5-Pentanitrocyclopenta-1,3-diene involves the release of energy through the decomposition of its nitro groups. The nitro groups undergo a series of redox reactions, leading to the formation of nitrogen gas and other byproducts. This energy release can be harnessed in various applications, particularly in the field of energetic materials.

Comparison with Similar Compounds

Comparison with Similar Compounds

Hexachlorocyclopentadiene (1,2,3,4,5,5-Hexachlorocyclopenta-1,3-diene)

  • Structure : Six chlorine atoms replace hydrogen atoms on the cyclopentadiene ring.
  • Properties :
    • Higher thermal stability compared to nitro derivatives due to weaker electron-withdrawing effects of chlorine.
    • Industrial use in flame retardants, pesticides, and as a precursor for chlorinated polymers .
  • Commercial Data :
    • Global consumption is well-documented, with long-term projections (2027–2046) indicating steady demand in specialty chemical markets .

1,2,3,4,5-Pentamethylcyclopentadiene

  • Structure : Five methyl (-CH₃) groups attached to the cyclopentadiene ring.
  • Properties: Electron-donating methyl groups enhance ring stability and reduce reactivity. Technical purity ≥94% (GC), used in organometallic synthesis (e.g., ligand precursors for catalysts) .
  • Regulatory Data :
    • HS codes: 29021990.90 (China) and 2902190000 (Canada), classified under "cyclanes, cyclenes, and cycloterpenes" .

1,2,3,4-Tetraphenylcyclopentadiene

  • Structure : Four phenyl (-C₆H₅) groups attached to the cyclopentadiene ring.
  • Properties :
    • Bulky phenyl groups sterically hinder reactions but improve thermal stability.
    • Applications in organic electronics and as a building block for π-conjugated polymers .

Pentafluorocyclopentadiene Derivatives

  • Structure : Five fluorine atoms substituted on the cyclopentadiene ring.
  • Properties :
    • Fluorine’s strong electron-withdrawing nature increases acidity and reactivity, making these derivatives useful in fluorinated polymer synthesis .

Data Table: Key Identifiers and Properties of Cyclopentadiene Derivatives

Compound Name CAS Number Substituents Key Applications Purity/HS Code
1,2,3,4,5-Pentanitrocyclopenta-1,3-diene Not Available 5 × -NO₂ Energetic materials (theoretical) N/A
Hexachlorocyclopentadiene 77-47-4 6 × -Cl Flame retardants, pesticides Consumption 1997–2046
Pentamethylcyclopentadiene 4045-44-7 5 × -CH₃ Catalyst ligands, synthesis ≥94% (GC) ; HS 2902190000
Tetraphenylcyclopentadiene Not Provided 4 × -C₆H₅ Organic electronics TCI America product
Pentafluorocyclopentadiene 90605-69-9 5 × -F Fluoropolymer precursors InChIKey: VYHYIGCBPRQELL

Research Findings and Trends

  • Stability and Reactivity : Nitro-substituted cyclopentadienes are expected to exhibit lower thermal stability compared to methyl- or phenyl-substituted analogs due to the destabilizing effects of nitro groups. This limits their practical use outside controlled environments.
  • Energetic Potential: While nitro derivatives are theoretically promising for explosives, their synthesis and handling challenges (e.g., sensitivity to shock) remain unresolved. Hexachloro- and fluorinated analogs are more industrially viable .
  • Synthetic Utility : Methyl- and phenyl-substituted derivatives are preferred in catalysis and materials science due to their predictable reactivity and commercial availability .

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